PROTAC AR Degrader-5 Cellular AR Degradation Potency (IC50) vs. Other AR PROTACs
PROTAC AR Degrader-5 demonstrates an IC50 of 49 nM for AR degradation in cellular assays . While this potency falls within the mid-nanomolar range for AR-targeting PROTACs, it is significantly less potent than the clinical-stage comparator bavdegalutamide (ARV-110), which exhibits low nanomolar degradation potency for both wild-type and clinically relevant AR mutants [1]. It is also substantially less potent than the tool compound ARCC-4, which achieves a DC50 of 5 nM for AR degradation [2]. Conversely, PROTAC AR Degrader-5 is more potent than several AR PROTACs with constrained linkers, such as compound 22 (DC50 = 16.2 nM) [3].
| Evidence Dimension | Concentration for 50% AR protein degradation |
|---|---|
| Target Compound Data | IC50 = 49 nM |
| Comparator Or Baseline | ARV-110 (bavdegalutamide): low nanomolar potency; ARCC-4: DC50 = 5 nM; Compound 22: DC50 = 16.2 nM |
| Quantified Difference | PROTAC AR Degrader-5 is ~10-fold less potent than ARCC-4 and ~3-fold less potent than compound 22 |
| Conditions | Cellular AR degradation assay (exact cell line not specified in available vendor data) |
Why This Matters
This establishes PROTAC AR Degrader-5 as a mid-potency AR degrader suitable for studies where high nanomolar degradation kinetics are acceptable or where lower potency reduces off-target degradation risk.
- [1] Snyder LB, et al. Preclinical Evaluation of Bavdegalutamide (ARV-110). Mol Cancer Ther. 2025;24(4):511-522. View Source
- [2] MedChemExpress. ARCC-4 (HY-130492) Product Datasheet. View Source
- [3] PMC Table 2: Restriction of the Linkers of AR PROTACs. Compound 22 DC50 = 16.2 nM. View Source
